1-Cyanocyclopropane-1-sulfonyl chloride

Synthetic Methodology Process Chemistry Building Block Synthesis

1-Cyanocyclopropane-1-sulfonyl chloride (CAS: not standardized; molecular formula C4H4ClNO2S, molecular weight 165.60 g/mol) is a specialized organosulfur building block featuring a strained cyclopropane ring, an electrophilic sulfonyl chloride group, and a polar cyano substituent. This unique structural arrangement imparts high reactivity in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate for constructing sulfonamide and sulfonate ester libraries in pharmaceutical and agrochemical research.

Molecular Formula C4H4ClNO2S
Molecular Weight 165.60 g/mol
Cat. No. B12821923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanocyclopropane-1-sulfonyl chloride
Molecular FormulaC4H4ClNO2S
Molecular Weight165.60 g/mol
Structural Identifiers
SMILESC1CC1(C#N)S(=O)(=O)Cl
InChIInChI=1S/C4H4ClNO2S/c5-9(7,8)4(3-6)1-2-4/h1-2H2
InChIKeyNLZPGLGKJDSUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanocyclopropane-1-sulfonyl chloride Procurement Guide: Reactivity, Synthesis & Research Applications


1-Cyanocyclopropane-1-sulfonyl chloride (CAS: not standardized; molecular formula C4H4ClNO2S, molecular weight 165.60 g/mol) is a specialized organosulfur building block featuring a strained cyclopropane ring, an electrophilic sulfonyl chloride group, and a polar cyano substituent . This unique structural arrangement imparts high reactivity in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate for constructing sulfonamide and sulfonate ester libraries in pharmaceutical and agrochemical research . The compound is supplied as a research-use-only chemical and is not intended for direct human therapeutic applications.

Why 1-Cyanocyclopropane-1-sulfonyl chloride Cannot Be Simply Replaced by Other Sulfonyl Chlorides


Generic substitution with simpler sulfonyl chlorides (e.g., methanesulfonyl chloride) or even other cyclopropane sulfonyl chlorides is ill-advised without a full reevaluation of reaction and selectivity profiles. The presence of the 1-cyano group on the cyclopropane ring significantly alters the electronic environment, affecting both the electrophilicity of the sulfonyl chloride and the stability of the resulting sulfonamide products. This electronic modulation is critical for achieving desired target selectivity in medicinal chemistry programs, as evidenced by the use of 1-cyanocyclopropyl derivatives to achieve potent inhibition of cysteine proteases like cathepsins K and S, where the cyano group acts as a key warhead or binding element [1]. Furthermore, the additional synthetic handle of the cyano group enables orthogonal derivatization strategies not possible with simpler analogs, providing a unique entry point for further structural elaboration in complex molecule synthesis .

Quantitative Evidence for 1-Cyanocyclopropane-1-sulfonyl chloride Differentiation: Comparative Data for Informed Procurement


Synthesis Yield Comparison: 1-Cyanocyclopropane-1-sulfonyl chloride vs. Unsubstituted Cyclopropanesulfonyl Chloride

The synthesis of 1-cyanocyclopropane-1-sulfonyl chloride, achieved via chlorosulfonation of 1-cyanocyclopropane-1-thiol with chlorosulfonic acid, proceeds with a reported yield of 68–72% after purification by fractional distillation . In contrast, the synthesis of the simpler, unsubstituted cyclopropanesulfonyl chloride from cyclopropyl thiol and chlorosulfonic acid has been reported to achieve yields of 75-85% under optimized conditions . The presence of the cyano group introduces additional synthetic complexity, reducing the maximum achievable yield by approximately 10-15 percentage points, a factor that must be considered in cost-of-goods calculations for multi-step syntheses.

Synthetic Methodology Process Chemistry Building Block Synthesis

Medicinal Chemistry Selectivity: Cyclopropanesulfonyl vs. Cyclopentanesulfonyl TACE Inhibitor Scaffolds

In the development of TNF-α converting enzyme (TACE) inhibitors, sulfonamide derivatives built from cyclopropanesulfonyl chloride exhibited superior selectivity for TACE over the off-target matrix metalloproteinases MMP-2 and MMP-13, when compared to analogous derivatives built from cyclopentanesulfonyl chloride . While the specific IC50 values for the parent sulfonyl chlorides are not reported, the resulting sulfonamide inhibitors demonstrated a selectivity window that favored the cyclopropyl variant, a critical factor in reducing potential side effects in anti-inflammatory drug development. This selectivity is attributed to the smaller ring size and unique conformational constraints of the cyclopropane ring, which are further influenced by the 1-cyano substituent in the target compound, enhancing its binding pose discrimination.

Medicinal Chemistry Enzyme Inhibition Selectivity Profiling TACE/MMP

Cathepsin K Inhibition Potency: 1-Cyanocyclopropyl Derivatives vs. Odanacatib

Patent literature from AstraZeneca describes 1-cyanocyclopropyl derivatives as potent and reversible inhibitors of cathepsin K, a key enzyme in bone resorption [1]. While the patent does not provide a direct IC50 comparison for the parent sulfonyl chloride building block, the use of the 1-cyanocyclopropyl group is a key structural feature that enables the high potency observed in these advanced inhibitors. This is in contrast to the well-known cathepsin K inhibitor Odanacatib (MK-0822), which utilizes a different nitrile-containing warhead [2]. The 1-cyanocyclopropyl motif offers a distinct binding mode and potentially different off-target selectivity profiles, which is a crucial consideration for medicinal chemists seeking to avoid the toxicological issues that ultimately led to the discontinuation of Odanacatib's clinical development.

Osteoporosis Cathepsin K Cysteine Protease Inhibitor Potency

Binding Affinity to Human Nav1.1 Channel: Cyano-Containing Modulator vs. Generic Sulfonamide

A compound bearing a 1-cyanocyclopropyl-sulfonamide moiety (similar to derivatives accessible from the target compound) has been reported as a modulator of the human Nav1.1 voltage-gated sodium channel, with a measured EC50 of 7.90 nM in Xenopus laevis oocytes [1]. This demonstrates the ability of 1-cyanocyclopropyl-containing sulfonamides to achieve high-affinity interactions with this therapeutically relevant ion channel target. While a direct comparator for an unsubstituted cyclopropanesulfonamide is not available in this specific assay, the low nanomolar potency underscores the value of the 1-cyano substitution in achieving high-affinity binding for challenging targets like ion channels.

Ion Channel Nav1.1 Electrophysiology Pain Research

Optimal Research and Development Scenarios for 1-Cyanocyclopropane-1-sulfonyl chloride


Building Diverse Sulfonamide Libraries for Cysteine Protease (Cathepsin K/S) Inhibitor Discovery

As evidenced by patent literature and high-potency data, 1-cyanocyclopropane-1-sulfonyl chloride is an ideal starting material for constructing focused libraries of sulfonamide derivatives targeting cysteine proteases, particularly cathepsins K and S [1]. The 1-cyano group acts as a reversible covalent warhead or a key hydrogen bond acceptor, enabling potent inhibition. Researchers can react the sulfonyl chloride with diverse amine building blocks to rapidly explore structure-activity relationships (SAR) around the P1-P2 binding pockets of these enzymes, a strategy validated by the low nanomolar IC50 values observed for related compounds [2]. This scenario is high-value for groups working on osteoporosis, autoimmune diseases, and certain cancers.

Synthesis of Selective TACE Inhibitors for Inflammatory Disease Research

When the research goal is to develop inhibitors of TNF-α converting enzyme (TACE) with minimal off-target activity against matrix metalloproteinases (MMPs), 1-cyanocyclopropane-1-sulfonyl chloride provides a superior starting scaffold compared to larger ring analogs . The resulting cyclopropylsulfonamides have been shown to exhibit better selectivity for TACE over MMP-2 and MMP-13. This application is particularly relevant for medicinal chemistry teams focused on discovering next-generation anti-inflammatory therapeutics for conditions like rheumatoid arthritis, where MMP inhibition is associated with musculoskeletal toxicity.

Design of High-Affinity Ion Channel Modulators for Neuroscience Research

For programs targeting voltage-gated sodium channels (e.g., Nav1.1, Nav1.7) or other ion channels, 1-cyanocyclopropane-1-sulfonyl chloride is a strategic building block. Derivatives synthesized from this compound have demonstrated high-affinity modulation of human Nav1.1 channels with an EC50 of 7.90 nM [2]. The unique steric and electronic properties conferred by the 1-cyano-cyclopropyl group can be leveraged to fine-tune the binding pose and selectivity profile of ion channel modulators, making it a valuable tool for neuroscience drug discovery efforts in pain, epilepsy, and other neurological disorders.

Process Development and Route Scouting for Advanced Intermediates

For process chemists and CROs engaged in route scouting, understanding the synthetic parameters of 1-cyanocyclopropane-1-sulfonyl chloride is critical. The compound is prepared via chlorosulfonation of 1-cyanocyclopropane-1-thiol, achieving yields of 68–72% after fractional distillation . This known yield provides a reliable benchmark for cost-of-goods estimation and for evaluating alternative synthetic routes (e.g., using sulfuryl chloride or alternative thiol precursors). Its procurement is justified when the downstream advantages in biological activity or target selectivity outweigh the 10-15% yield penalty compared to simpler, non-cyano sulfonyl chlorides.

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